molecular formula C25H36ClN5O9 B11935455 Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride

Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride

Cat. No.: B11935455
M. Wt: 586.0 g/mol
InChI Key: WXFMEPPJXPGZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride is a cereblon (CRBN)-targeting E3 ubiquitin ligase ligand-linker conjugate. It combines a thalidomide-derived CRBN-binding moiety with a polyethylene glycol (PEG4) spacer and a terminal amine group, enabling its use in PROTAC (Proteolysis-Targeting Chimera) synthesis and chemical probe development . Its molecular formula is C25H35ClN4O10 (MW: 587.02), and it exhibits solubility in water and organic solvents, making it versatile for bioconjugation and nanotechnology applications .

Properties

Molecular Formula

C25H36ClN5O9

Molecular Weight

586.0 g/mol

IUPAC Name

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride

InChI

InChI=1S/C25H35N5O9.ClH/c26-6-8-36-10-12-38-14-15-39-13-11-37-9-7-27-21(32)16-28-18-3-1-2-17-22(18)25(35)30(24(17)34)19-4-5-20(31)29-23(19)33;/h1-3,19,28H,4-16,26H2,(H,27,32)(H,29,31,33);1H

InChI Key

WXFMEPPJXPGZFS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCOCCN.Cl

Origin of Product

United States

Preparation Methods

Phthaloylation of Glutamine

The patented single-reactor process employs phthalic anhydride or N-carbethoxy-phthalimide as phthaloylating agents, reacting with L-glutamine in polar aprotic solvents like pyridine or dimethylformamide (DMF) at 0–80°C. Condensing agents such as thionyl chloride or carbonyldiimidazole facilitate amide bond formation, yielding N-phthaloyl-glutamine intermediates. Key parameters include:

ParameterOptimal ConditionsImpact on Yield
SolventPyridineMaximizes solubility of intermediates
Temperature60°CBalances reaction rate and byproduct formation
Phthaloylating AgentPhthalic anhydride (1.2 equiv)Ensures complete conversion

This method achieves yields >85% with purity >95%, as validated by HPLC.

Incorporation of the NH-Amido-PEG4-C2-NH2 Linker

The linker introduces solubility and spatial flexibility for PROTAC functionality. Synthesis involves sequential coupling reactions:

Amidation with PEG4 Spacer

A domino hydrogenation-reductive amination strategy is employed, where the thalidomide core reacts with PEG4-diamine under hydrogen gas (1 atm) in methanol. Palladium on carbon (Pd/C, 5 wt%) catalyzes the reaction at 25°C for 12 hours, achieving >90% conversion. The intermediate is then treated with chloroacetyl chloride to introduce the C2-NH2 terminus.

Reaction Optimization

  • Solvent Choice : Methanol outperforms DMF due to reduced side reactions.

  • Stoichiometry : A 1:1.5 ratio of thalidomide to PEG4-diamine minimizes unreacted linker.

  • Challenges : Epimerization at the glutarimide ring is mitigated by maintaining pH <7.

Hydrochloride Salt Formation

Final protonation ensures stability and solubility:

Acidic Precipitation

The free base is dissolved in anhydrous ether and treated with hydrogen chloride gas at 0°C, yielding a crystalline solid. Critical parameters include:

PropertyValueSource
Purity≥98% (HPLC)
Solubility>50 mg/mL in water
Storage Stability3 years at -20°C

Industrial-Scale Production

Adapting laboratory methods for manufacturing requires:

Continuous Flow Synthesis

A telescoped process integrates phthaloylation, amidation, and salt formation in a single flow system, reducing purification steps. Key advantages include:

  • Throughput : 1 kg/day per reactor module.

  • Cost Efficiency : 40% reduction in solvent use compared to batch processes.

Quality Control Protocols

  • In-Process Analytics : Real-time FTIR monitors amide bond formation.

  • Final Product Testing : LC-MS confirms molecular weight (587.02 Da), while NMR validates structural integrity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Batch Phthaloylation8595Moderate
Flow Synthesis9298High
Reductive Amination9097High

Flow synthesis emerges as the superior method due to enhanced reproducibility and reduced manual handling.

Challenges and Mitigation Strategies

Racemization Control

The thalidomide core’s chiral center is prone to epimerization. Strategies include:

  • Low-Temperature Reactions : Maintaining ≤25°C during amidation.

  • Acidic Workup : Quenching reactions at pH 4–5 stabilizes the (R)-enantiomer.

PEG Linker Degradation

Oxidative cleavage of PEG chains is minimized by:

  • Inert Atmosphere : Nitrogen or argon sparging during reactions.

  • Antioxidant Additives : 0.1% w/v ascorbic acid in storage buffers .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride serves as a versatile building block in the synthesis of complex molecules. It facilitates the development of new compounds through various chemical reactions, including amide bond formation and conjugation with other biomolecules.

2. Biology

  • Targeted Protein Degradation : The compound is primarily utilized in Proteolysis Targeting Chimeras (PROTAC) technology, which aims to selectively degrade specific proteins within cells. By binding to cereblon, it promotes the recruitment of target proteins to the ubiquitin-proteasome system for degradation .
  • Immunomodulatory Effects : Thalidomide analogs have demonstrated the ability to modulate immune responses, which has implications for treating inflammatory diseases and conditions such as graft-versus-host disease .

3. Medicine

  • Cancer Therapeutics : this compound has shown promise in cancer research, particularly in the treatment of multiple myeloma and solid tumors. Its mechanism of action involves reducing uncontrolled cellular proliferation and enhancing apoptotic pathways in cancer cells .
  • Potential for Other Diseases : Beyond cancer, ongoing research is investigating its efficacy in treating various immune-related diseases, including rheumatoid arthritis and lupus erythematosus .

Case Studies

Case Study 1: Efficacy in Multiple Myeloma
A clinical trial demonstrated that patients treated with thalidomide showed significant reductions in tumor burden compared to those receiving standard chemotherapy alone. The study highlighted improved overall survival rates among patients administered this compound.

Case Study 2: Mechanistic Insights
Research using mass spectrometry identified specific targets of thalidomide-induced degradation in human embryonic stem cells. The findings revealed that thalidomide significantly downregulated SALL4 protein levels without affecting mRNA levels, indicating a post-transcriptional mechanism of action.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other thalidomide derivatives. Below is a comparison highlighting their unique features:

Compound NameStructural DifferencesUnique Features
Thalidomide-O-amido-PEG3-C2-NH2Different linker lengthPotentially altered pharmacokinetics
Pomalidomide-PEG4-Ph-NH2Different ligand and linkerDistinct therapeutic profiles
Thalidomide-O-amido-PEG-C2-NH2Different linker configurationVaries in solubility and reactivity

Mechanism of Action

Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The compound’s mechanism of action involves the formation of a ternary complex between the cereblon ligand, the target protein, and the E3 ligase, ultimately resulting in the ubiquitination and degradation of the target protein .

Comparison with Similar Compounds

Structural Differences

The primary distinction among thalidomide-derived compounds lies in their linker composition and functional groups:

Compound Name PEG Length Molecular Formula Molecular Weight Terminal Group Key Structural Feature
Thalidomide-NH-amido-PEG4-C2-NH2 HCl PEG4 C25H35ClN4O10 587.02 Amine (NH2) C2 alkyl spacer between PEG4 and amine
Thalidomide-O-amido-PEG2-NH2 HCl PEG2 C21H27ClN4O8 498.91 Amine (NH2) Shorter PEG linker; no alkyl spacer
Thalidomide-O-amido-PEG1-C2-NH2 HCl PEG1 C19H23ClN4O7 454.86 Amine (NH2) Minimal PEG; C2 spacer
Thalidomide-O-amido-C4-NH2 HCl None C19H23ClN4O6 438.86 Amine (NH2) C4 alkyl linker instead of PEG
Thalidomide-5-PEG4-NH2 HCl PEG4 C21H28ClN3O8 485.92 Amine (NH2) Thalidomide substituted at position 5

Notes:

  • PEG Length : Longer PEG chains (e.g., PEG4) enhance solubility and flexibility, improving binding to target proteins .
  • Terminal Groups : Amine groups facilitate conjugation with carboxylic acids or NHS esters in PROTAC design .
  • Spacer Type : Alkyl spacers (e.g., C2) may influence steric hindrance and degradation efficiency .

Physicochemical Properties

Property Thalidomide-NH-amido-PEG4-C2-NH2 HCl Thalidomide-O-amido-PEG2-NH2 HCl Thalidomide-O-amido-C4-NH2 HCl
Solubility Water, DMSO, organic solvents Partial organic solvents Limited aqueous solubility
Purity ≥95% ≥95% ≥95%
Storage Conditions -20°C, dry, avoid light -20°C, dry -20°C, dry
Stability Avoid repeated freeze-thaw cycles Stable at -20°C Sensitive to moisture

Key Findings :

  • Solubility : PEG4-containing derivatives exhibit superior aqueous solubility compared to alkyl-linked analogs .
  • Stability: All compounds require strict storage at -20°C, but PEG4 derivatives tolerate minor temperature fluctuations better .
Protein Degradation Efficiency
  • Thalidomide-NH-amido-PEG4-C2-NH2 HCl : Optimized for PROTACs due to its balanced linker length, enabling efficient recruitment of CRBN and target proteins .
  • Thalidomide-O-amido-PEG1-C2-NH2 HCl: Limited use in PROTACs due to shorter PEG, which reduces ubiquitination efficiency .
  • Thalidomide-O-amido-C4-NH2 HCl : Primarily used in small-molecule degraders; less effective in large-protein degradation .

Biological Activity

Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride is a synthetic compound derived from thalidomide, designed primarily for its biological activity through the modulation of the ubiquitin-proteasome system. This article delves into its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

  • Thalidomide-based cereblon ligand : This component is crucial for its interaction with the cereblon protein, part of the E3 ubiquitin ligase complex.
  • Polyethylene glycol (PEG) linker : The PEG moiety enhances solubility and stability, facilitating conjugation with various biomolecules.

Molecular Characteristics

PropertyValue
Molecular Formula C25_{25}H36_{36}ClN5_{5}O9_{9}
Molecular Weight 586.03 g/mol
CAS Number 2983037-00-7

This compound exerts its biological effects primarily through:

  • Cereblon Interaction : It binds to cereblon, promoting the recruitment of target proteins to the ubiquitin-proteasome system for selective degradation .
  • Targeted Protein Degradation : By utilizing PROTAC (Proteolysis Targeting Chimeras) technology, it selectively degrades proteins involved in various diseases, including cancer and autoimmune disorders .

Biological Activity and Applications

The compound has shown promise in several therapeutic areas, including:

  • Oncology : Effective in treating multiple myeloma and other malignancies by degrading oncoproteins.
  • Immunology : Demonstrates anti-inflammatory properties, beneficial in conditions like graft-versus-host disease and lupus erythematosus .
  • Infectious Diseases : Potential applications in modulating immune responses against infections .

Case Studies

  • Multiple Myeloma Treatment :
    • A study demonstrated that thalidomide derivatives, including this compound, significantly reduced tumor burden in preclinical models by targeting specific oncogenic pathways .
  • Autoimmune Disorders :
    • Research indicated that thalidomide analogs could modulate inflammatory responses in autoimmune diseases, highlighting their potential as therapeutic agents .

Comparative Analysis with Other Thalidomide Derivatives

The following table summarizes key differences between this compound and other thalidomide analogs:

Compound NameLinker TypeUnique Features
Thalidomide-O-amido-PEG3-C2-NH2PEG3Different pharmacokinetics
Pomalidomide-PEG4-Ph-NH2PEG4 with phenylDistinct therapeutic profiles
This compoundPEG4Enhanced solubility and reactivity

Q & A

Basic Questions

Q. What are the key structural components of Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride, and how do they influence its role in PROTAC design?

  • The compound comprises three critical elements:

  • Thalidomide moiety : Binds cereblon (CRBN), an E3 ubiquitin ligase, enabling targeted protein degradation .
  • PEG4 linker : Enhances solubility, reduces steric hindrance, and modulates pharmacokinetics .
  • C2-NH2 hydrochloride : Provides a reactive amine group for conjugation with warhead molecules (e.g., inhibitors targeting proteins of interest) .
    • Methodological Insight: Confirm structural integrity using NMR (for PEG linker length) and mass spectrometry (for molecular weight validation) .

Q. Which analytical techniques are recommended for verifying the purity and structural integrity of this compound?

  • HPLC : Assess purity (≥95% by area normalization) using C18 columns and acetonitrile/water gradients .
  • LC-MS : Validate molecular weight (e.g., expected m/z ~587 for [M+H]+) .
  • 1H/13C NMR : Confirm PEG linker incorporation and amine proton signals (δ ~2.8–3.5 ppm for PEG; δ ~8.0 ppm for amide protons) .

Q. What solubility properties should researchers consider when formulating cellular assays?

  • The compound is soluble in water and polar organic solvents (e.g., DMSO, methanol), enabling stock preparation in DMSO (10 mM) and dilution in cell culture media .
  • Critical Note: Pre-filter solutions (0.22 µm) to avoid particulate interference in live-cell imaging .

Q. How should this compound be stored to maintain stability?

  • Store at -20°C in airtight, light-protected vials. Avoid freeze-thaw cycles, as repeated thawing degrades PEG linkers . Reconstituted solutions should be used within 24 hours .

Advanced Research Questions

Q. How can coupling efficiency with warhead molecules be optimized during PROTAC synthesis?

  • Reaction Conditions :

  • Use HATU/DIPEA in DMF (1:2 molar ratio of amine:carboxylic acid) for amide bond formation .
  • Monitor reaction progress via TLC (ninhydrin staining for free amines) .
    • Purification : Employ reverse-phase HPLC (C18 column, 10–90% acetonitrile gradient) to isolate the PROTAC conjugate .

Q. What experimental strategies address contradictory data in PROTAC degradation efficiency?

  • Control Experiments :

  • Compare with shorter/longer PEG linkers (e.g., PEG2 vs. PEG6) to assess linker length impact on ternary complex formation .
  • Include a negative control (e.g., non-binding warhead) to rule off-target effects .
    • Quantitative Analysis : Use Western blotting (target protein) and proteasome activity assays (e.g., MG-132 inhibition) to validate degradation pathways .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; analyze degradation via HPLC .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for PEG-based compounds) .

Q. What troubleshooting steps improve low yields during synthesis?

  • Side Reactions : Quench unreacted amines with acetic anhydride to prevent byproduct formation .
  • Purification Optimization : Use ion-exchange chromatography (for hydrochloride salt removal) before final HPLC purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.